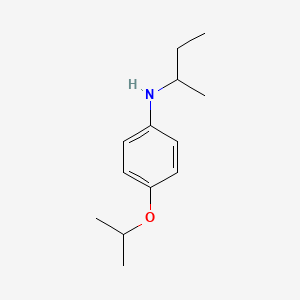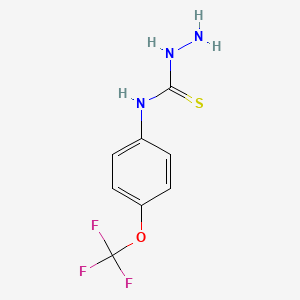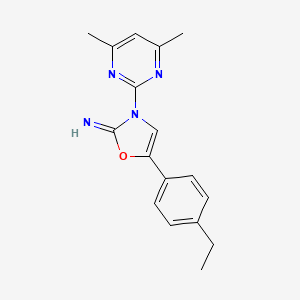![molecular formula C24H20N4O2S B12127783 3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12127783.png)
3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine: is a chemical compound with the following properties:
Molecular Formula: C23H19N5O2S2
Average Mass: 461.559 Da
Monoisotopic Mass: 461.098022 Da
ChemSpider ID: 4624761
Méthodes De Préparation
Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between a sulfonyl chloride and an amine, followed by cyclization. The choice of reagents and conditions may vary, but the overall strategy remains consistent.
Industrial Production: Industrial production methods typically optimize yield, scalability, and cost-effectiveness. These may involve continuous flow processes, solid-phase synthesis, or other efficient techniques.
Analyse Des Réactions Chimiques
Reaction Types:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: Exhibits nucleophilic substitution reactions at suitable positions.
Reduction: Can be reduced to corresponding amines or other derivatives.
Sulfonyl Chlorides: Used for sulfonylation.
Amines: React with sulfonyl chlorides to form the target compound.
Cyclization Conditions: Promote the formation of the pyrroloquinoxaline ring system.
Major Products: The major product is the desired compound itself, with the sulfonyl and pyrroloquinoxaline moieties intact.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Fluorescent Probes: Modified derivatives may serve as fluorescent probes for biological studies.
Biological Activity: Investigated for potential pharmacological effects.
Drug Development: May be a lead compound for drug discovery.
Materials Science:
Mécanisme D'action
The exact mechanism of action is context-dependent and requires further research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While there are related compounds, 3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine stands out due to its unique combination of structural features.
Similar Compounds:- Other analogs with varying substitutions and modifications.
3-[(3,4-Dimethylphenyl)sulfonyl]-1-[(E)-(1H-indol-3-ylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxalin-2-amine: A structurally related compound with an indole substituent .
Propriétés
Formule moléculaire |
C24H20N4O2S |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
3-(3,4-dimethylphenyl)sulfonyl-1-phenylpyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C24H20N4O2S/c1-15-12-13-18(14-16(15)2)31(29,30)22-21-24(27-20-11-7-6-10-19(20)26-21)28(23(22)25)17-8-4-3-5-9-17/h3-14H,25H2,1-2H3 |
Clé InChI |
BUKNJEFSAIALRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=CC=C5)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(benzyloxy)-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12127737.png)
![4-acetyl-N-[(2H-1,3-benzodioxol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B12127738.png)
![2-(5-{[4-(Methoxycarbonyl)phenyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-y l)acetic acid](/img/structure/B12127743.png)

![(2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12127758.png)

![4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12127763.png)


![N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12127785.png)
![2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127786.png)
